N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-6-7-13(9-14(10)22(25)26)17(23)20-15-12(3)19-16-11(2)5-4-8-21(16)18(15)24/h4-9H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJNRYMNBVJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
Cancer Therapeutics
One of the primary applications of this compound is in the treatment of various cancers. The structural features of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide suggest it may interact with biological targets involved in tumor growth and proliferation.
Case Study: Anticancer Activity
Research has indicated that compounds with similar pyrido[1,2-a]pyrimidine frameworks exhibit anticancer properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit cell proliferation in non-small cell lung cancer and ovarian cancer models. These compounds often act by interfering with DNA repair mechanisms or inducing apoptosis in cancer cells .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Its ability to bind to specific enzymes can be leveraged to develop new drugs targeting various diseases.
Enzyme Targeting
The compound's structural characteristics allow it to potentially inhibit enzymes involved in metabolic pathways of cancer cells. For example, inhibitors targeting DNA repair enzymes have shown promise in sensitizing tumors to chemotherapy . The nitro group in the benzamide part of the molecule may enhance its binding affinity to target enzymes.
Chemical Probes in Biological Research
In addition to therapeutic applications, this compound can be utilized as a chemical probe for studying biological processes.
Biological Mechanisms
The compound can be used to investigate the role of specific proteins or pathways in cellular processes. By labeling this compound with appropriate tags or using it in conjunction with imaging techniques, researchers can visualize and understand the dynamics of cellular interactions and signaling pathways .
Mechanism of Action
The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Pyrido[1,2-a]pyrimidinone Cores
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structure : These compounds share the 9-methyl-4-oxo-pyrido[1,2-a]pyrimidine core but differ in the substituents at position 3 (2-hydroxy group vs. nitrobenzamide) and the absence of a 2-methyl group .
- Synthesis : Prepared via condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles under basic conditions .
- Activity: Demonstrated analgesic effects in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one derivatives, suggesting bioisosterism between the pyrido-pyrimidine and quinolinone cores .
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methylbenzamide
- Structure : Differs only in the benzamide substituent (3-methyl vs. 4-methyl-3-nitro), highlighting the impact of nitro groups on electronic and steric properties .
Analogs with Modified Heterocyclic Systems
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium Nitrate
- Structure: Incorporates a piperidinium nitrate salt linked to the pyrido-pyrimidine core via an ethyl group.
- Crystallography : Single-crystal X-ray studies (R factor = 0.067) confirmed conformational rigidity, a trait absent in the target compound due to its simpler benzamide substituent .
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
- Structure: These analogs replace the pyrido[1,2-a]pyrimidine core with a pyrimido[4,5-d]pyrimidinone system.
- Activity : Demonstrated efficacy in kinase inhibition assays, suggesting that core modifications significantly alter target specificity compared to the pyrido-pyrimidine scaffold .
Functional Group Variations and Pharmacological Impact
Substituent Effects on Bioactivity
- Nitro Group : The 3-nitro substituent in the target compound may confer redox activity or serve as a hydrogen bond acceptor, unlike the 3-methyl or hydroxy groups in analogs .
- Methyl Groups : The 2,9-dimethyl configuration on the pyrido-pyrimidine core is conserved in multiple analogs, suggesting a role in stabilizing the planar conformation required for receptor binding .
Thiazolidinone and Indazole Hybrids
- Example: 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8) Structure: Integrates a thiazolidinone moiety, which introduces sulfur-based hydrogen bonding and redox activity absent in the target compound . Pharmacokinetics: The thioxo group may improve metabolic stability but reduce oral bioavailability compared to nitrobenzamide derivatives .
Biological Activity
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by various research findings and case studies.
Chemical Characteristics
Molecular Formula : C21H18N4O3
Molecular Weight : 390.39 g/mol
IUPAC Name : N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide
Synthesis Overview
The synthesis of this compound typically involves several steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. Subsequent reactions introduce the nitrobenzamide moiety. Common reagents include various amines and acids under specific reaction conditions to optimize yield and purity .
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, compounds with similar structures have demonstrated efficacy against BRAF(V600E) and EGFR pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Some derivatives have shown significant inhibition against various bacterial strains and fungi .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Antitumor Activity
A study published in Cancer Research highlighted the effectiveness of pyrido[1,2-a]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Evaluation
In a comparative study on antimicrobial activity, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-{2,9-Dimethyl...} | High | Moderate | Low |
| 2-(6-Fluoro... | Moderate | High | Moderate |
| 9-Methyl... | High | Low | High |
Q & A
Basic: What synthetic strategies are employed to synthesize N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide, and how is its structure confirmed?
Methodological Answer:
The synthesis typically involves condensation reactions between pyrido[1,2-a]pyrimidinone intermediates and substituted benzamide derivatives. For example:
- Step 1 : Prepare 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid via cyclization of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux .
- Step 2 : React the intermediate with 4-methyl-3-nitrobenzoyl chloride under amide-forming conditions (e.g., DCC/HOBt coupling).
Structural Confirmation : - NMR Spectroscopy : Aromatic protons in the pyrido[1,2-a]pyrimidine core show distinct downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects of the nitro group .
- Elemental Analysis : Validate stoichiometry (C, H, N content).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in related pyridopyrimidine derivatives) resolves bond angles and torsional strain .
Basic: What experimental models are used to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
- Analgesic Activity : Use the "acetic acid-induced writhing" test in rodents, where reduced writhes indicate pain relief (e.g., similar pyridopyrimidine carboxamides showed 40–60% inhibition at 50 mg/kg) .
- Anti-Allergic Activity : Passive cutaneous anaphylaxis (PCA) in rats measures inhibition of IgE-mediated histamine release; active enantiomers (e.g., 6S configuration) may show 3x potency over controls .
Advanced: How do structural modifications at position 9 of the pyridopyrimidine core influence bioactivity?
Methodological Answer:
Position 9 substitutions are critical for target engagement and potency:
- Functional Group Introduction : Adding oxime, phenylamino, or (phenylamino)thioxomethyl groups enhances antiallergic activity by improving hydrogen bonding with residues like Arg45 in mast cell proteases .
- Bioisosterism : Replacing 4-hydroxyquinolin-2-one with 2-hydroxy-9-methyl-4-oxo-pyridopyrimidine maintains analgesic activity due to conserved pharmacophore geometry (e.g., similar LogP and H-bond donor/acceptor profiles) .
Data Example :
| Substituent at Position 9 | PCA Activity (% Inhibition) |
|---|---|
| -H | 20% |
| -PhNH2 | 65% |
| -Oximino | 70% |
| Adapted from |
Advanced: How does stereochemistry (e.g., 6S vs. 6R enantiomers) impact pharmacological efficacy?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC or asymmetric synthesis.
- Biological Testing : The 6S enantiomer of 9-substituted pyridopyrimidine-3-carboxylic acids demonstrated 3x higher PCA inhibition than the 6R form, attributed to better fit into the hydrophobic pocket of mast cell tryptase .
- Computational Docking : MD simulations (e.g., Schrödinger Suite) reveal that 6S enantiomers form stable π-π interactions with Phe189, while 6R enantiomers exhibit steric clashes .
Advanced: What crystallographic techniques resolve conformational details of pyridopyrimidine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100–292 K .
- Refinement : SHELXL software refines structures to R-factors < 0.04. Key parameters include bond lengths (C–C: ~1.40 Å) and dihedral angles (pyridopyrimidine core: 5–10° deviation from planarity) .
- Key Observations :
Advanced: How are computational methods integrated into optimizing this compound’s drug-like properties?
Methodological Answer:
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability (e.g., pyridopyrimidines with LogP 2–3 show optimal membrane permeability) .
- Docking Studies : Identify binding poses in PDE4 or kinase targets (e.g., PDE4B) using Glide or AutoDock. For example, the nitrobenzamide group forms salt bridges with Asp318 in PDE4B .
- ADMET Prediction : Tools like SwissADME assess Lipinski’s Rule compliance (e.g., MW < 500, H-bond donors ≤ 5) .
Advanced: What strategies address contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of methyl groups) .
- Proteomics Profiling : Use affinity chromatography or thermal shift assays to confirm target engagement and off-target effects (e.g., cross-reactivity with IRAK4 in asthma models) .
- Dose-Response Refinement : Adjust dosing regimens in animal models to align in vitro IC50 values (e.g., 10 µM in vitro → 25 mg/kg in vivo for 80% target coverage) .
Advanced: How are advanced in vivo models (e.g., transgenic mice) utilized to validate mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
